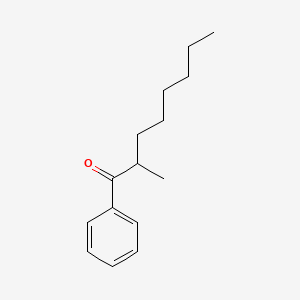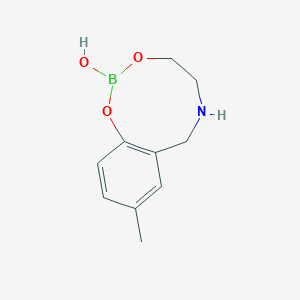
9-Methyl-4,5,6,7-tetrahydro-2H-1,3,6,2-benzodioxazaboronin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methyl-4,5,6,7-tetrahydro-2H-1,3,6,2-benzodioxazaboronin-2-ol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by a unique structure that includes a boron atom integrated into a dioxazaboronin ring system. The presence of boron in its structure makes it particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-4,5,6,7-tetrahydro-2H-1,3,6,2-benzodioxazaboronin-2-ol typically involves multiple steps. One common method starts with the reaction of a chloromethyloxadiazole with ethylenediamine, followed by a series of cyclization and substitution reactions . The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
9-Methyl-4,5,6,7-tetrahydro-2H-1,3,6,2-benzodioxazaboronin-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different boron-containing derivatives.
Reduction: Reduction reactions can lead to the formation of simpler boron compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boronic acids, while reduction reactions can produce borohydrides. Substitution reactions can result in a variety of functionalized boron compounds.
科学的研究の応用
9-Methyl-4,5,6,7-tetrahydro-2H-1,3,6,2-benzodioxazaboronin-2-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex boron-containing molecules.
Industry: It finds applications in the development of new materials and catalysts due to its unique boron-containing structure.
作用機序
The mechanism of action of 9-Methyl-4,5,6,7-tetrahydro-2H-1,3,6,2-benzodioxazaboronin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to σ-receptors, influencing various cellular processes. Additionally, its inhibition of β-secretase-1 (BACE-1) and cytochrome Cyp8b1 can modulate enzymatic activities and metabolic pathways . The exact molecular interactions and pathways are still under investigation, but the compound’s boron atom plays a crucial role in its biological activity.
類似化合物との比較
Similar Compounds
Naphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetramethyl-: This compound shares a similar tetrahydro structure but lacks the boron atom, making it less versatile in certain applications.
2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride: Another similar compound with a tetrahydro structure, but it contains nitrogen instead of boron, leading to different chemical properties.
Uniqueness
The uniqueness of 9-Methyl-4,5,6,7-tetrahydro-2H-1,3,6,2-benzodioxazaboronin-2-ol lies in its boron-containing dioxazaboronin ring system. This structure imparts unique chemical reactivity and biological activity, making it valuable for various research and industrial applications.
特性
CAS番号 |
119673-41-5 |
|---|---|
分子式 |
C10H14BNO3 |
分子量 |
207.04 g/mol |
IUPAC名 |
2-hydroxy-9-methyl-4,5,6,7-tetrahydro-1,3,6,2-benzodioxazaboronine |
InChI |
InChI=1S/C10H14BNO3/c1-8-2-3-10-9(6-8)7-12-4-5-14-11(13)15-10/h2-3,6,12-13H,4-5,7H2,1H3 |
InChIキー |
YIIDGHPDDPSMSB-UHFFFAOYSA-N |
正規SMILES |
B1(OCCNCC2=C(O1)C=CC(=C2)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Stannane, tributyl[1-(methoxymethyl)ethenyl]-](/img/structure/B14285252.png)
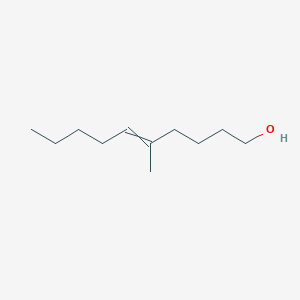
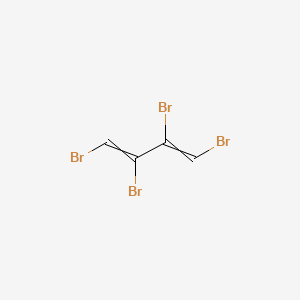

![Bicyclo[2.2.1]heptane, 2,6-bis(isocyanatomethyl)-](/img/structure/B14285280.png)
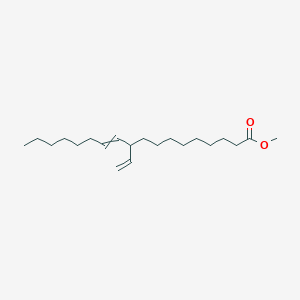
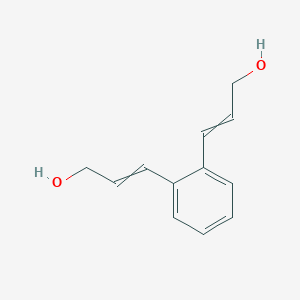
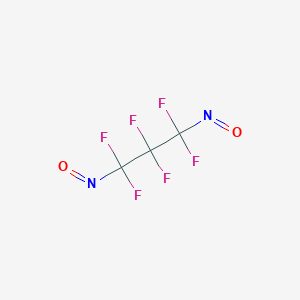
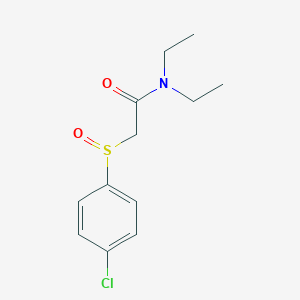
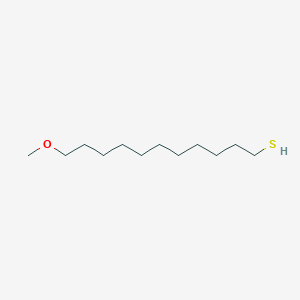
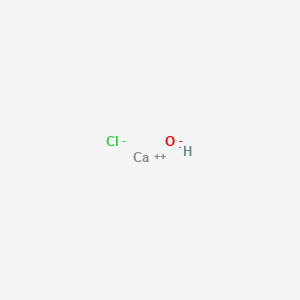
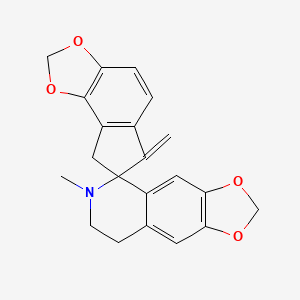
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy-](/img/structure/B14285316.png)
